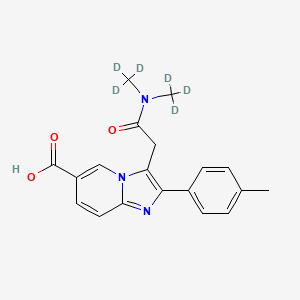

Zolpidem-d6 6-Carboxylic Acid

描述

Zolpidem-d6 6-Carboxylic Acid is a deuterated analog of Zolpidem, a widely used sedative-hypnotic medication primarily prescribed for the short-term treatment of insomnia. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. This modification is often employed in pharmacokinetic studies to trace the metabolic pathways of the parent compound, Zolpidem .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Zolpidem-d6 6-Carboxylic Acid typically involves the deuteration of Zolpidem through a series of chemical reactions. One common method includes the cyclization reaction between a 2-aminopyridine and a suitable α-bromoacetophenone. The reaction conditions often involve refluxing in ethanol, followed by further reactions with various reagents such as copper and toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the synthesis and ensure the quality of the final product .

化学反应分析

Types of Reactions: Zolpidem-d6 6-Carboxylic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites that are structurally similar to the parent compound but with different functional groups, such as hydroxyl or halogen groups .

科学研究应用

Pharmacokinetics and Metabolism Studies

Zolpidem-d6 6-Carboxylic Acid serves as a crucial marker in pharmacokinetic studies aimed at understanding the metabolism of zolpidem. As a major metabolite, it provides insights into drug absorption, distribution, metabolism, and excretion (ADME) profiles.

- Detection in Biological Samples : Research indicates that this compound can be detected in urine samples, making it a valuable biomarker for monitoring zolpidem use in clinical settings. A study noted that the detection rates for zolpidem metabolites, including this compound, were significantly higher than previously reported, underscoring its utility in compliance monitoring for patients on zolpidem therapy .

- Quantification Techniques : Advanced analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to quantify this compound alongside other metabolites. This approach enhances the accuracy of pharmacokinetic assessments and helps elucidate metabolic pathways .

Forensic Toxicology

This compound has notable applications in forensic toxicology, particularly in cases involving drug-facilitated crimes.

- Case Studies : In forensic investigations, the presence of this compound in postmortem urine samples can indicate prior zolpidem administration. A study highlighted its importance in elucidating circumstances surrounding drug-related incidents, such as sexual assaults and overdoses .

- Metabolic Profiling : The identification of this compound among other metabolites aids forensic scientists in constructing metabolic profiles of individuals suspected of drug misuse. This profiling can provide critical evidence in legal contexts .

Drug Development and Toxicology Research

The compound is also utilized in drug development processes and toxicological research.

- Reference Standard : this compound is used as a reference standard in the development of analytical methods for detecting zolpidem and its metabolites. Its stability and distinct isotopic labeling facilitate accurate calibration in various assays .

- Safety Assessments : In toxicology studies, the compound aids researchers in assessing the safety profiles of zolpidem formulations. By understanding how metabolites like this compound behave in biological systems, researchers can better predict potential adverse effects .

Clinical Implications and Monitoring

The clinical implications of monitoring this compound are significant, particularly concerning patient safety and medication adherence.

- Patient Compliance Monitoring : The detection of this metabolite can be instrumental in ensuring that patients adhere to prescribed dosages of zolpidem. Studies have shown that monitoring urinary levels of this compound can provide insights into compliance rates among chronic pain patients using zolpidem for sleep management .

- Gender-Based Dosing Insights : Research indicates differences in metabolite levels between genders, which may inform dosing guidelines and enhance personalized medicine approaches for zolpidem therapy .

Data Summary Table

作用机制

The mechanism of action of Zolpidem-d6 6-Carboxylic Acid is similar to that of Zolpidem. It acts as a selective agonist at the benzodiazepine-1 (BZ1) receptor, a subtype of the gamma-aminobutyric acid (GABA) receptor. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound induces sedative and hypnotic effects. This action leads to increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability .

相似化合物的比较

Zolpidem: The parent compound, widely used as a sedative-hypnotic.

Zolpidem Phenyl-4-Carboxylic Acid: A major metabolite of Zolpidem.

Zolpidem Tartrate: Another analog used in various formulations

Uniqueness: Zolpidem-d6 6-Carboxylic Acid is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This deuteration helps in tracing the metabolic pathways and understanding the distribution and excretion of the compound in biological systems .

生物活性

Zolpidem-d6 6-Carboxylic Acid, a deuterated derivative of the well-known sedative-hypnotic agent Zolpidem, has garnered attention in pharmacological research due to its unique properties and mechanisms of action. This article explores its biological activity, focusing on its pharmacokinetics, metabolism, and therapeutic implications.

This compound acts primarily as a selective agonist at the benzodiazepine-1 (BZ1) receptor, a subtype of the gamma-aminobutyric acid (GABA) receptor. By enhancing GABA's inhibitory effects, it increases chloride ion conductance, leading to neuronal hyperpolarization and reduced neuronal excitability, which results in sedative and hypnotic effects.

Table 1: Comparison of Zolpidem and this compound

| Property | Zolpidem | This compound |

|---|---|---|

| Receptor Affinity | BZ1 receptor | BZ1 receptor |

| Mechanism of Action | GABAergic enhancement | GABAergic enhancement |

| Deuteration | No | Yes |

| Metabolic Stability | Moderate | High |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its deuteration , which enhances metabolic stability. Studies have shown that deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts. This stability allows for more accurate tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.

Key Pharmacokinetic Parameters

- Absorption : Rapidly absorbed with peak plasma concentrations typically occurring within 1-2 hours post-administration.

- Distribution : Widely distributed in body tissues; deuteration aids in tracing distribution patterns.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites including Zolpidem 4-phenyl carboxylic acid (ZCA) and others .

- Excretion : Predominantly excreted via urine, with significant amounts found as conjugates.

Metabolism and Case Studies

Research indicates that this compound undergoes various metabolic transformations. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyzed urine samples from patients using Zolpidem. It was found that metabolites such as ZCA were prevalent, suggesting that monitoring these metabolites could provide insights into drug usage patterns and potential abuse .

Case Study: Urinary Detection of Zolpidem Metabolites

In a comprehensive analysis involving over 71,000 urine specimens, researchers noted that the detection rates for ZCA were significantly higher than for Zolpidem itself. This finding underscores the importance of considering metabolites in clinical toxicology and drug monitoring programs .

Research Applications

This compound serves multiple research purposes:

- Pharmacokinetic Studies : Its stable isotope labeling facilitates detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles.

- Metabolic Pathway Analysis : Helps elucidate metabolic pathways and identify novel metabolites associated with Zolpidem use.

- Quality Control : Used in the pharmaceutical industry for quality assurance during the production of Zolpidem formulations.

属性

IUPAC Name |

3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUGIBAONXDHRM-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)O)C3=CC=C(C=C3)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676198 | |

| Record name | 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190014-62-0 | |

| Record name | 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。